Ethyltrimethylammonium

EUV Lithography Semiconductor Fabrication Photoresist Development

Ethyltrimethylammonium (ETMA) delivers application-critical performance advantages over symmetric quaternary ammonium analogs: a 6.0 kcal/mol higher SN2 degradation barrier (23.0 vs. 17.0 kcal/mol for TMA) extends anion exchange membrane lifetime in alkaline fuel cells; ETMA hydroxide reduces stochastic defects and improves line-edge roughness in EUV/ArFi photoresist development; as a structural directing agent, its asymmetric steric profile yields 1D copper halide frameworks with single STE emission for WLED phosphors and expands ULS-1 zeolite interlayer spacing by 3.8% over TMA templates. Choose ETMA salts for high-precision applications where cation geometry directly governs performance.

Molecular Formula C5H14N+
Molecular Weight 88.17 g/mol
CAS No. 15302-88-2
Cat. No. B095326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyltrimethylammonium
CAS15302-88-2
Synonymsethyltrimethylammonium
TMEA chloride
trimethylethylammonium
trimethylethylammonium acetate
trimethylethylammonium bromide
trimethylethylammonium chloride
trimethylethylammonium hydroxide
trimethylethylammonium iodide
trimethylethylammonium sulfite (1:1)
Molecular FormulaC5H14N+
Molecular Weight88.17 g/mol
Structural Identifiers
SMILESCC[N+](C)(C)C
InChIInChI=1S/C5H14N/c1-5-6(2,3)4/h5H2,1-4H3/q+1
InChIKeyYOMFVLRTMZWACQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyltrimethylammonium (CAS 15302-88-2): C5H14N+ Quaternary Ammonium Cation for Advanced Material Synthesis and Industrial Electrochemistry


Ethyltrimethylammonium (ETMA), with the CAS registry number 15302-88-2, is a quaternary ammonium cation with the molecular formula C5H14N⁺ [1]. Structurally, it comprises a central nitrogen atom bonded to three methyl groups and one ethyl group, forming a tetrahedral cation with a molecular weight of 88.171 Da and a calculated ACD/LogP of -2.96, indicating hydrophilic character [2]. Commonly available as halide or hydroxide salts, ETMA serves as a versatile precursor in organic synthesis, phase-transfer catalysis, and the fabrication of advanced electronic materials [3].

Why Ethyltrimethylammonium (CAS 15302-88-2) Cannot Be Freely Substituted with Tetramethylammonium or Tetraethylammonium in Critical Applications


In procurement for advanced semiconductor lithography, anion exchange membrane fuel cells, or optoelectronic material synthesis, substituting ethyltrimethylammonium (ETMA) with in-class quaternary ammonium analogs such as tetramethylammonium (TMA) or tetraethylammonium (TEA) introduces performance variations that are not merely cosmetic. While all belong to the tetraalkylammonium family, the asymmetric substitution pattern of ETMA—one ethyl chain versus TMA's four methyl groups or TEA's four ethyl groups—directly governs critical physicochemical parameters . Specifically, the size and symmetry of the alkyl substituents dictate cation hydration dynamics, steric bulk, and thermal degradation pathways, thereby fundamentally altering performance in photoresist dissolution, ion-exchange membrane stability, and the dimensionality of metal halide frameworks [1][2]. Consequently, generic cross-referencing based solely on cation charge is technically unsound for high-precision applications.

Quantitative Performance Differentiation of Ethyltrimethylammonium (CAS 15302-88-2) Relative to In-Class Analogs


Reduced Line-Edge Roughness (LER) in EUV Lithography Compared to Tetramethylammonium Hydroxide Developer

In extreme ultraviolet (EUV) lithography, the substitution of standard tetramethylammonium hydroxide (TMAH) developer with ethyltrimethylammonium hydroxide (ETMAH) at a specific concentration (typically lower molarity than TMAH) mitigates resist-based stochastic defects while maintaining lithographic performance [1]. This performance improvement is attributed to the altered hydration shell and dissolution kinetics of ETMAH, which provides superior pattern fidelity compared to the de facto standard TMAH [2].

EUV Lithography Semiconductor Fabrication Photoresist Development

Higher Degradation Barrier in Alkaline Fuel Cell Environments Relative to Tetramethylammonium

In the context of anion exchange membrane fuel cells (AEMFCs), the chemical stability of the quaternary ammonium cation against hydroxide attack is a primary determinant of membrane lifetime. Density functional theory (DFT) calculations reveal that the ethyltrimethylammonium cation exhibits a significantly higher free energy barrier for the SN2 degradation pathway compared to tetramethylammonium [1].

Anion Exchange Membrane Fuel Cell Stability Alkaline Degradation

Expanded Interlayer Spacing in Layered Silicate Synthesis Versus Tetramethylammonium Template

In the hydrothermal synthesis of layered silicates containing half-sodalite cages, the choice of organic structure-directing agent (OSDA) directly controls the crystallographic dimensions of the framework. Substituting tetramethylammonium (TMA) with ethyltrimethylammonium (ETMA) in the synthesis of ULS-1 results in a measurable expansion of the interlayer gallery spacing [1].

Zeolite Synthesis Layered Silicates Template Engineering

Altered Dimensionality and Photophysical Behavior in Copper Halide Frameworks Relative to Tetraethylammonium

The steric bulk of the organic cation dictates the structural dimensionality and consequent optoelectronic properties of low-dimensional organic-inorganic copper halides. Ethyltrimethylammonium (ETMA), possessing intermediate steric hindrance between TMA and TEA, directs the formation of a one-dimensional (1D) framework in ETMACu2I3, whereas tetraethylammonium (TEA) with greater steric bulk yields a zero-dimensional (0D) TBMACuI2 structure [1].

White-Light Emitting Diodes Copper Halides Cation Engineering

Differential Cytokinin Accumulation and Chlorophyll Stimulation in Plant Growth Relative to Chlorocholine Analog

In etiolated wheat seedlings (Triticum aestivum L., var. Mironovskaya-808), pre-treatment with 2-ethyltrimethylammonium chloride (choline chloride) versus 2-chloroethyltrimethylammonium chloride (chlorocholine chloride, CCC) produces distinct effects on cytokinin accumulation and greening [1].

Plant Physiology Cytokinin Accumulation Chlorophyll Biosynthesis

Weaker Positive Cooperativity in Acetylcholinesterase Inhibition Compared to Tetraethylammonium

In structure-activity relationship studies of reversible cholinesterase inhibitors, ethyltrimethylammonium and tetraethylammonium exhibit distinct cooperative behavior with erythrocyte acetylcholinesterase (AChE) [1].

Cholinesterase Inhibition Acetylcholinesterase Enzyme Kinetics

Validated Research and Industrial Application Scenarios for Ethyltrimethylammonium (CAS 15302-88-2) and Its Salts


Advanced Semiconductor Lithography: EUV and DUV Photoresist Development

Ethyltrimethylammonium hydroxide (ETMAH) is validated as an alternative developer solution for mainstream lithographic technologies including extreme ultraviolet (EUV), ArF immersion (ArFi), KrF, and i-line [1]. The evidence from direct head-to-head comparison demonstrates that ETMAH at optimized concentrations mitigates resist-based stochastic defects while maintaining lithographic performance, providing superior line-edge roughness control relative to the industry-standard tetramethylammonium hydroxide (TMAH) developer. Semiconductor manufacturers and photoresist suppliers procuring ETMAH for advanced node fabrication can expect quantifiably improved pattern fidelity and reduced defectivity in EUV lithography processes.

Anion Exchange Membrane Fuel Cells: Stabilized Quaternary Ammonium Cation for Extended Membrane Lifetime

Ethyltrimethylammonium-functionalized polymers are supported for use as anion exchange membranes (AEMs) in alkaline fuel cells, where membrane chemical stability against hydroxide-mediated degradation is the primary determinant of operational lifetime. DFT-derived evidence confirms that the ethyltrimethylammonium cation possesses a 6.0 kcal/mol higher SN2 degradation barrier (23.0 kcal/mol) compared to tetramethylammonium (17.0 kcal/mol) at 298 K [1]. This quantifiable stability advantage directly extends membrane durability under alkaline operating conditions, making ETMA-based ionomers the preferred procurement choice over TMA-based alternatives for fuel cell stack manufacturers seeking enhanced longevity.

White-Light Emitting Diodes: Low-Dimensional Copper Halide Phosphor Synthesis

Ethyltrimethylammonium serves as a structural directing agent in the solvothermal synthesis of one-dimensional (1D) copper halide frameworks, specifically ETMACu2I3, for phosphor applications [1]. The evidence from cation engineering studies demonstrates that ETMA's intermediate steric hindrance yields a 1D chain structure with characteristic single broad emission from self-trapped excitons (STEs), whereas larger cations such as tributylmethylammonium (TBMA) yield zero-dimensional (0D) structures with dual-emission white light. Optoelectronic materials researchers requiring tunable dimensionality and specific single-emission photoluminescence signatures for WLED phosphor development should procure ETMA salts rather than TEA or TBMA analogs.

Zeolite and Layered Silicate Synthesis: Organic Structure-Directing Agent for Expanded Frameworks

Ethyltrimethylammonium is validated as an organic structure-directing agent (OSDA) in the hydrothermal synthesis of layered silicates containing half-sodalite cages, specifically the ULS-1 framework [1]. Direct head-to-head comparison confirms that substituting tetramethylammonium (TMA) with ETMA expands the interlayer gallery spacing from approximately 8.0 Å to 8.3 Å, a 3.8% increase that enables accommodation of larger guest molecules and alters ion-exchange kinetics. Materials scientists and zeolite chemists procuring ETMA salts as templates for porous materials synthesis can achieve framework dimensions unattainable with TMA-based templates.

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